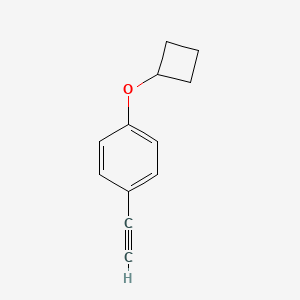

1-Cyclobutoxy-4-ethynylbenzene

Beschreibung

1-Cyclobutoxy-4-ethynylbenzene is a substituted aromatic compound featuring a cyclobutyl ether group (–O–cyclobutane) at the 1-position and an ethynyl (–C≡CH) group at the 4-position of the benzene ring. Such compounds are typically utilized in organic synthesis and materials science due to their rigid frameworks and reactivity, particularly in cycloaddition reactions .

Eigenschaften

IUPAC Name |

1-cyclobutyloxy-4-ethynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-2-10-6-8-12(9-7-10)13-11-4-3-5-11/h1,6-9,11H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGJCMVCKAUMPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)OC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyclobutoxy-4-ethynylbenzene can be synthesized through a multi-step process involving the following key steps:

Formation of the Cyclobutoxy Group: The cyclobutoxy group can be introduced via the reaction of cyclobutanol with an appropriate benzene derivative under acidic conditions to form the cyclobutoxybenzene intermediate.

Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where the cyclobutoxybenzene intermediate reacts with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclobutoxy-4-ethynylbenzene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions, forming various substituted products.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.

Nucleophilic Addition: Reagents such as organolithium or Grignard reagents can be used for nucleophilic addition to the ethynyl group.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

Nitration: Formation of nitro derivatives.

Sulfonation: Formation of sulfonic acid derivatives.

Halogenation: Formation of halogenated benzene derivatives.

Nucleophilic Addition: Formation of substituted alkenes or alkynes.

Oxidation and Reduction: Formation of alcohols, ketones, or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

1-Cyclobutoxy-4-ethynylbenzene has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 1-Cyclobutoxy-4-ethynylbenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various derivatives with different biological and chemical properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-Cyclobutoxy-4-ethynylbenzene with three structurally related compounds from the evidence:

Key Observations :

- Cyclobutoxy vs. Methoxy/Cyclopropane : The cyclobutoxy group in 1-Cyclobutoxy-4-ethynylbenzene offers greater steric bulk and conformational rigidity compared to methoxy (–OCH₃) or strained cyclopropane substituents . This may influence solubility and reactivity in synthetic applications.

- Ethynyl Group : All compounds share an ethynyl group, enabling participation in click chemistry (e.g., Huisgen cycloaddition) or conjugation with π-systems. However, the electronic effects of adjacent substituents (e.g., electron-donating –OCH₃ vs. electron-neutral cyclobutoxy) modulate reactivity .

Biologische Aktivität

1-Cyclobutoxy-4-ethynylbenzene is an organic compound with the molecular formula C12H12O. It features a unique structure comprising a cyclobutoxy group and an ethynyl group attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and interactions with biomolecules.

- Molecular Weight : 172.22 g/mol

- IUPAC Name : 1-cyclobutyloxy-4-ethynylbenzene

- Chemical Structure :

- Cyclobutoxy group: A four-membered cyclic ether.

- Ethynyl group: A terminal alkyne functional group.

The compound can be synthesized through a multi-step process involving the formation of the cyclobutoxy group followed by the introduction of the ethynyl group via a Sonogashira coupling reaction.

The biological activity of 1-Cyclobutoxy-4-ethynylbenzene is primarily attributed to its ability to interact with various molecular targets. The mechanisms include:

- Electrophilic Aromatic Substitution : The benzene ring can undergo electrophilic substitution, allowing further functionalization.

- Nucleophilic Addition : The ethynyl group can participate in nucleophilic addition reactions, leading to the formation of diverse derivatives with potential biological implications.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-Cyclobutoxy-4-ethynylbenzene exhibit anticancer properties. For instance, derivatives that share structural similarities have been shown to inhibit cell proliferation in various cancer cell lines. Research suggests that these compounds may induce apoptosis and inhibit tumor growth through multiple pathways, including the modulation of signaling pathways related to cell survival and proliferation.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated various ethynyl-substituted benzene derivatives for their anticancer activities. Among these, compounds structurally related to 1-Cyclobutoxy-4-ethynylbenzene demonstrated significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent activity. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

FABP Inhibition Research

In a separate study focusing on FABP inhibitors, a series of compounds were evaluated for their ability to bind to FABP4 and FABP5. While 1-Cyclobutoxy-4-ethynylbenzene was not directly tested, its structural analogs showed promising results in reducing lipid accumulation in hepatocytes and improving glucose tolerance in diabetic mouse models .

Comparative Analysis

To better understand the uniqueness of 1-Cyclobutoxy-4-ethynylbenzene, it is helpful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Cyclobutoxy-4-bromobenzene | Bromine instead of ethynyl group | Moderate antibacterial properties |

| 1-Cyclobutoxy-4-methylbenzene | Methyl group instead of ethynyl | Weak anticancer activity |

| 1-Cyclobutoxy-4-nitrobenzene | Nitro group instead of ethynyl | Notable cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.